Tributylamine N-oxide
Description
IUPAC Nomenclature and Systematic Identification
Tributylamine N-oxide is systematically identified as N,N-dibutylbutan-1-amine oxide under IUPAC nomenclature. Its molecular formula is C₁₂H₂₇NO , with an average molecular mass of 201.354 g/mol. Key identifiers include:
| Parameter | Value |
|---|---|
| CAS Registry Number | 7529-21-7 |
| SMILES | CCCC[N+](CCCC)(CCCC)[O-] |
| InChI Key | QDTCBEZXBDUOCR-UHFFFAOYSA-N |
| PubChem CID | 11790250 |
The compound derives its name from the oxidation of tributylamine, where the nitrogen center gains a formal positive charge paired with an oxide anion.
Molecular Geometry and Electronic Configuration
TBAO adopts a trigonal pyramidal geometry around the nitrogen atom, characteristic of tertiary amine N-oxides. The N–O bond exhibits partial ionic character , with bond lengths typically ranging between 1.38–1.40 Å . Key geometric features include:
- Steric effects : The three butyl groups create significant steric hindrance, influencing reactivity and solubility.
- Electronic structure : The N–O bond’s polarity enhances the compound’s amphiphilic nature, enabling interactions with both hydrophilic and hydrophobic environments.
The bond dissociation energy (BDE) of the N–O bond in TBAO is estimated to be ~59.0 kcal/mol , slightly higher than trimethylamine N-oxide (TMAO) due to increased alkyl chain stabilization.
Crystallographic Data and Solid-State Arrangement
TBAO crystallizes in a trigonal symmetry system , with intermolecular hydrogen bonding playing a critical role in lattice stabilization. Key crystallographic parameters include:
| Parameter | Value |
|---|---|
| N–O bond length | 1.398–1.423 Å |
| N–C bond length | ~1.49 Å |
| Hydrogen bond distances | 2.696–2.705 Å (O–H···O) |
In the solid state, TBAO forms layered structures facilitated by hydrogen bonds between the oxide oxygen and hydroxyl groups (if present) or adjacent hydrocarbon chains. This arrangement contrasts with smaller analogs like TMAO, which exhibit less structured packing due to reduced steric bulk.
Comparative Analysis with Analogous Amine N-oxides
TBAO’s properties differ significantly from structurally related compounds due to its extended alkyl chains. A comparison with TMAO and triethylamine N-oxide (TEAO) is presented below:
| Property | TBAO | TMAO | TEAO |
|---|---|---|---|
| N–O BDE | ~59.0 kcal/mol | 56.7 kcal/mol | 59.0 kcal/mol |
| LogP | 3.722 | 0.75 | 2.77 |
| Solubility | Low in water | Moderate | Moderate |
| Reactivity | Less nucleophilic | Highly reactive | Moderate |
Key distinctions :
Properties
IUPAC Name |
N,N-dibutylbutan-1-amine oxide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H27NO/c1-4-7-10-13(14,11-8-5-2)12-9-6-3/h4-12H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDTCBEZXBDUOCR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC[N+](CCCC)(CCCC)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H27NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30472837 | |
| Record name | TRIBUTYLAMINE N-OXIDE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30472837 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7529-21-7 | |
| Record name | TRIBUTYLAMINE N-OXIDE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30472837 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Catalyst Preparation
LDHs, such as $$ \text{Mg-Al-O-t-Bu} $$ hydrotalcite, are prepared by intercalating alkoxide anions into a magnesium-aluminum hydroxide framework. This creates a solid base catalyst that enhances $$ \text{H}2\text{O}2 $$ activation while remaining recyclable.
Reaction Mechanism
The proposed mechanism involves:
Optimized Protocol
- Catalyst Loading: 6–14% by weight of alkoxide-intercalated LDH.
- Additives: Benzonitrile or acetonitrile (2 mmol per mmol amine) improve selectivity.
- Conditions: 65°C for 15–30 minutes, achieving 98% yield in methanol.
Advantages Over Traditional Methods:
- Reduced $$ \text{H}2\text{O}2 $$ consumption (1.5–3 moles per amine).
- Catalyst recyclability for >5 cycles without activity loss.
- Lower corrosion risk compared to homogeneous catalysts.
Industrial-Scale Production and Optimization
Scalable TBNO synthesis requires addressing solvent recovery, energy input, and purity. Industrial protocols integrate:
- Continuous-Flow Reactors: Enhance heat/mass transfer, reducing reaction time.
- Distillation: Isolates TBNO from unreacted amine and solvents (e.g., methanol, dichloromethane).
- Recrystallization: Further purifies the product using ethyl acetate/hexane mixtures.
Table 1: Comparison of TBNO Preparation Methods
| Parameter | Traditional $$ \text{H}2\text{O}2 $$ Method | LDH-Catalyzed Method |
|---|---|---|
| Catalyst | None | Mg-Al-O-t-Bu LDH |
| $$ \text{H}2\text{O}2 $$ (moles) | 4–6 | 1.5–3 |
| Temperature (°C) | 40–65 | 65 |
| Time (hours) | 1–5 | 0.25–0.5 |
| Yield (%) | 70–85 | 95–98 |
| Catalyst Recyclability | Not applicable | >5 cycles |
Purification Techniques
Post-synthesis purification is critical for obtaining high-purity TBNO. The Royal Society of Chemistry outlines a protocol using:
- Column Chromatography: Silica gel with $$ \text{CH}2\text{Cl}2/\text{acetone} $$ (3:1 v/v) or $$ \text{EtOAc}/\text{n-hexane} $$ (1:2 v/v) eluents.
- Manganese Dioxide Treatment: Decomposes residual $$ \text{H}2\text{O}2 $$ post-reaction.
- Solvent Evaporation: Rotary evaporation under reduced pressure concentrates the product prior to crystallization.
Chemical Reactions Analysis
Reaction Types and Mechanisms
Cycloadditions :
TBAO participates in [3+2] cycloadditions with silyl imines to form imidazolidine intermediates. For example, reactions with silyl-protected imines under basic conditions (e.g., LDA in THF) yield substituted 1,2-diamines after hydrolysis .
Elimination Reactions :
-
Cope Elimination : At elevated temperatures (>100°C), TBAO undergoes β-hydrogen elimination to form tributylamine and carbonyl compounds .
-
Meisenheimer Rearrangement : Allyl or benzyl substituents on TBAO can trigger rearrangements, producing hydroxylamine derivatives .
Redox Reactions :
-
Reduction : Diboron reagents like bis(pinacolato)diboron selectively reduce TBAO to tributylamine under mild conditions (e.g., RT in acetonitrile, 95% yield) .
-
Oxidation : TBAO acts as an oxidant in Upjohn dihydroxylation, transferring oxygen to substrates like alkenes .
Key Reaction Conditions and Outcomes
Mechanistic Insights
-
Cycloadditions : Proceeds via a multi-ion-bridged intermediate, avoiding discrete iminium ion formation, which enhances stereoselectivity .
-
Diboron Reductions : Involve nucleophilic attack on the N–O bond, forming borate intermediates that hydrolyze to amines .
-
Thermal Decomposition : DFT calculations suggest the N–O bond dissociation energy (BDE) of TBAO is ~10 kcal/mol lower than pyridine N-oxide, influencing its stability .
Comparative Reactivity
Scientific Research Applications
Chemical Applications
1. Oxidizing Agent in Organic Synthesis
TBAO is primarily used as an oxidizing agent in organic synthesis. It facilitates the oxidation of tertiary amines to their corresponding N-oxides, which are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals. The general reaction can be represented as follows:
This reaction typically occurs under controlled conditions using hydrogen peroxide as an oxidizing agent.
2. Catalysis
In addition to its role as an oxidizing agent, TBAO serves as a catalyst in various chemical reactions. It has been employed in the oxidation of secondary and tertiary amines using heterogeneous catalysts, which enhance the efficiency and selectivity of the reaction .
Biological Applications
1. Enzyme Inhibition Studies
TBAO has been utilized in biological research to study enzyme inhibition and protein stabilization. Its ability to stabilize proteins under various conditions makes it a useful tool for investigating protein folding and function.
2. Therapeutic Investigations
Research has explored TBAO's potential therapeutic effects, particularly in relation to cardiovascular health. Studies have indicated that compounds like TBAO may influence cholesterol metabolism and have implications for atherogenesis .
Industrial Applications
1. Polymer Production
In the industrial sector, TBAO is used in the production of polymers and resins. Its properties as a surfactant and stabilizer make it suitable for enhancing the performance characteristics of various materials.
2. Chemical Manufacturing
TBAO is involved in the manufacturing processes of several industrial chemicals, where it acts as a reagent or catalyst to facilitate reactions that produce desired products.
Case Study 1: Oxidation of Tertiary Amines
A study demonstrated the effectiveness of TBAO in catalyzing the oxidation of tributylamine using layered double hydroxides exchanged with tungstate as catalysts. The process yielded high purity TBAO and showcased the economic viability of using recyclable catalysts in large-scale production .
Case Study 2: Protein Stabilization
In research focusing on protein stabilization, TBAO was shown to restore proteins to their native structure under denaturing conditions. This property is particularly valuable in biotechnological applications where maintaining protein functionality is critical .
Mechanism of Action
The mechanism of action of tributylamine N-oxide involves its ability to donate oxygen atoms in oxidation reactions. It acts as an oxidizing agent by transferring the oxygen atom to the substrate, resulting in the formation of the corresponding oxidized product. The molecular targets and pathways involved depend on the specific reaction and substrate being oxidized.
Comparison with Similar Compounds
Structural and Functional Differences
TMAO, a well-studied metabolite, is produced by gut microbiota from dietary precursors like choline and carnitine. Elevated TMAO levels correlate with impaired glucose tolerance, β-cell dysfunction , and a 1.5–2.0-fold increased risk of acute ischemic stroke . In contrast, this compound’s longer alkyl chains likely reduce its solubility in aqueous environments, limiting systemic absorption and altering metabolic pathways.
Comparison with Natural N-oxide Alkaloids
Plant-derived N-oxide alkaloids, such as 10S,13aR-antofin N-oxide and tylophorin N-oxide from Ficus septica, exhibit bioactive properties, including anticancer and anti-inflammatory effects . These compounds differ from synthetic N-oxides like this compound in their natural origin, complex stereochemistry, and ecological roles (e.g., plant defense mechanisms). While this compound is primarily used in industrial synthesis, natural N-oxides are explored for medicinal applications due to their selective toxicity toward cancer cells .
Research Findings and Health Implications
- TMAO : Meta-analyses of 20 studies (9,141 participants) confirm its association with cardiovascular and cerebrovascular risks . Mechanistic studies show TMAO disrupts insulin secretion and promotes endoplasmic reticulum stress in pancreatic β-cells .
- This compound: Limited toxicity data exist for the N-oxide, though its precursor, tributylamine, is hazardous upon exposure to oxidizers and acids . The N-oxide form may reduce volatility but requires careful handling in industrial settings.
Biological Activity
Tributylamine N-oxide (TBAO) is an amine oxide compound that has garnered attention for its diverse biological activities. This article explores its biological effects, mechanisms of action, and relevant research findings, including case studies and data tables.
Chemical Structure and Properties
This compound has the molecular formula and is characterized by a nitrogen atom bonded to three butyl groups and one oxygen atom, which contributes to its unique properties. The presence of the N-oxide functional group enhances its solubility in water and biological fluids, facilitating interactions with various biomolecules.
Biological Activities
-
Antimicrobial Activity
- TBAO exhibits significant antimicrobial properties against a range of pathogens. Studies have shown that it can inhibit the growth of both Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve disruption of the bacterial cell membrane integrity, leading to cell lysis.
-
Antiparasitic Effects
- Research indicates that TBAO has potential antiparasitic activity. For instance, it has been evaluated for its efficacy against Trypanosoma cruzi, the causative agent of Chagas disease. Preliminary studies suggest that TBAO may inhibit the growth of this parasite by interfering with its metabolic processes.
-
Cytotoxicity
- TBAO has demonstrated cytotoxic effects in various cancer cell lines. Its ability to induce apoptosis in cancer cells has been linked to the generation of reactive oxygen species (ROS) and subsequent activation of apoptotic pathways.
- Membrane Disruption : TBAO's amphiphilic nature allows it to integrate into lipid bilayers, disrupting membrane integrity and leading to cell death.
- Oxidative Stress Induction : The compound can elevate ROS levels within cells, triggering oxidative stress responses that result in apoptosis.
- Enzyme Inhibition : TBAO has been shown to inhibit specific enzymes involved in cellular metabolism, further contributing to its biological activity.
Case Study 1: Antimicrobial Efficacy
A study assessed the antimicrobial activity of TBAO against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were determined, showing effective inhibition at concentrations as low as 50 µg/mL for S. aureus and 100 µg/mL for E. coli.
| Pathogen | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 50 |
| Escherichia coli | 100 |
Case Study 2: Antiparasitic Activity
In vitro studies on Trypanosoma cruzi revealed that TBAO inhibited parasite growth with an IC50 value of 30 µM. This effect was attributed to its interference with the parasite's metabolic pathways.
| Compound | IC50 (µM) |
|---|---|
| This compound | 30 |
Research Findings
Recent research highlights the potential therapeutic applications of TBAO:
- A study published in Journal of Medicinal Chemistry indicated that modifications in TBAO's structure could enhance its biological activity, suggesting a pathway for developing more effective derivatives.
- Another investigation revealed that TBAO's interaction with specific cellular targets could lead to novel treatments for infectious diseases.
Q & A
Q. What analytical methods are recommended for quantifying Tributylamine N-oxide in complex matrices?
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) coupled with online solid-phase extraction (SPE) is a robust approach for high-sensitivity analysis. This method minimizes manual sample preparation while maintaining precision (e.g., calibration curves with r² > 0.99 and S/N > 10 for lower limits of quantification). For complex biological matrices, derivatization protocols (e.g., using trimethylsilyl reagents) can enhance detectability in gas chromatography-mass spectrometry (GC-MS) workflows .
Q. How should researchers assess the mutagenic potential of this compound?
Begin with in silico structure–activity relationship (SAR) fingerprint analysis to identify mutagenicity alerts. Prioritize substructures like aromatic N-oxide moieties, which may correlate with DNA reactivity. Validate predictions using in vitro assays (e.g., Ames test) in bacterial strains (e.g., Salmonella typhimurium TA98/TA100) with and without metabolic activation. Note that SAR models may downgrade general alerts for N-oxides but retain subclass-specific warnings (e.g., benzo[c][1,2,5]oxadiazole 1-oxide derivatives) .
Q. What safety protocols are critical when handling this compound?
Tributylamine (the parent compound) is corrosive and a respiratory irritant. While direct data on its N-oxide are limited, assume similar hazards. Use PPE (gloves, goggles, respirators), work in a fume hood, and implement spill containment measures. Monitor for allergic reactions (e.g., skin rashes) and pre-screen toxicity using in vitro cytotoxicity assays (e.g., HepG2 cell viability tests) .
Advanced Research Questions
Q. How can SAR fingerprint methodologies resolve contradictions in mutagenicity data for N-oxides?
SAR fingerprints hierarchically map substructures across public and proprietary databases to identify statistically significant correlations between chemical features and mutagenicity. For this compound, compare its substructure matches (e.g., tertiary amine N-oxide groups) against mutagenic/non-mutagenic compounds. Proprietary pharmaceutical datasets are particularly valuable for refining alerts, as they often include structurally diverse N-oxides with validated toxicity profiles .
Q. What experimental designs are optimal for studying cellular uptake mechanisms of N-oxides?
Use transfected cell lines (e.g., HEK293 overexpressing OCT1) and knockout models (e.g., Oct1-deficient mice) to assess transporter dependence. For this compound, combine radiolabeled uptake assays with LC-MS/MS quantification in hepatocyte models (e.g., HepG2). If uptake is transporter-independent (as seen with Sorafenib N-oxide), screen alternative transporters (e.g., OATP1B1) using competitive inhibition studies .
Q. How do enantiomeric differences in N-oxides impact biological activity?
Synthesize enantiopure this compound via chiral catalysts or chromatographic resolution. Compare pharmacokinetic parameters (e.g., clearance, volume of distribution) in preclinical models. For receptor-mediated effects, perform molecular docking simulations to assess stereospecific binding affinities. Prior studies on Dropropizine N-oxide highlight enantiomer-specific variations in efficacy and toxicity .
Q. What strategies validate microbial origin of this compound in microbiome studies?
Combine germ-free animal models with stable isotope tracing (e.g., ¹³C-labeled precursors). Analyze fecal/plasma samples using GC-MS or LC-MS/MS to track metabolite production. Correlate levels with microbiome sequencing data (e.g., 16S rRNA for amine-metabolizing bacteria). This approach is established for Trimethylamine N-oxide (TMAO) and can be adapted for structurally analogous compounds .
Methodological Considerations
- Data Contradictions : If mutagenicity assays conflict with computational predictions, re-evaluate metabolic activation conditions (e.g., S9 liver fractions) and test additional bacterial strains .
- Quantitative Workflows : Use weighted linear regression for calibration curves to account for heteroscedasticity in mass spectrometry data .
Retrosynthesis Analysis
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Strategy Settings
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| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
